molecular formula C9H10N4O B2855194 1-methyl-1H-indazole-3-carbohydrazide CAS No. 90558-67-1

1-methyl-1H-indazole-3-carbohydrazide

Cat. No. B2855194
CAS RN: 90558-67-1
M. Wt: 190.206
InChI Key: OTESFSDCTOGGRY-UHFFFAOYSA-N
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Description

1-methyl-1H-indazole-3-carbohydrazide is a chemical compound with the CAS Number: 90558-67-1 . It has a molecular weight of 190.2 and is typically in powder form .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 1-methyl-1H-indazole-3-carbohydrazide, has been explored in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

1-methyl-1H-indazole-3-carbohydrazide is a powder at room temperature . and a melting point of 173-175 degrees Celsius .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Indazoles are pivotal in the synthesis of various heterocyclic compounds. The presence of the indazole ring system in 1-methyl-1H-indazole-3-carbohydrazide allows for the creation of diverse molecules with potential pharmacological activities. Transition metal-catalyzed reactions and reductive cyclization are common methods employed in synthesizing such structures .

Medicinal Chemistry

In medicinal chemistry, indazole derivatives are known for their therapeutic properties. They serve as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents. The structural motif of indazole is present in several marketed drugs, highlighting its importance in drug design .

Pharmacological Activities

The pharmacological significance of indazole derivatives is vast. They exhibit a range of activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV properties. This makes 1-methyl-1H-indazole-3-carbohydrazide a valuable scaffold for developing new therapeutic agents .

Antitumor Activity

Specifically, the indazole-3-amine structure, a component of 1-methyl-1H-indazole-3-carbohydrazide , has been identified as an effective hinge-binding fragment in kinase inhibitors. It binds effectively with the hinge region of tyrosine kinase, which is crucial in the development of antitumor drugs .

properties

IUPAC Name

1-methylindazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)8(12-13)9(14)11-10/h2-5H,10H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTESFSDCTOGGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-indazole-3-carbohydrazide

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